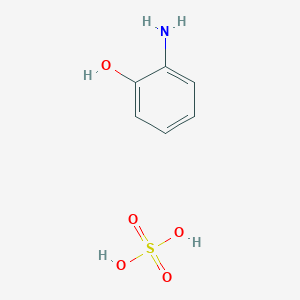

2-Aminophenolsulfate

Description

Contextualization within Aromatic Amine-Phenol Conjugate Chemistry

Aromatic amine-phenol conjugates are a class of organic compounds featuring both an amino (-NH₂) group and a hydroxyl (-OH) group attached to an aromatic ring. 2-Aminophenol (B121084) is a fundamental example of this class, where the amino and hydroxyl groups are in an ortho position relative to each other on a benzene (B151609) ring chemicalbook.comnih.gov. The presence of both functionalities imparts amphoteric properties, allowing the compound to behave as both a weak acid due to the phenolic hydroxyl and a weak base due to the amine group cymitquimica.comkajay-remedies.comresearchgate.net.

2-Aminophenol sulfate (B86663), as a salt of 2-aminophenol, retains the core aromatic amine-phenol structure while incorporating a sulfate counterion. Sulfate salts of amines are generally water-soluble, a characteristic noted for 2-aminophenol sulfate cymitquimica.com. This salt form can influence the physical properties, stability, and handling of 2-aminophenol in various chemical processes and research applications. The reactivity of 2-aminophenol, stemming from its amine and phenol (B47542) functionalities, allows it and its derivatives, including the sulfate, to participate in various chemical transformations such as nucleophilic substitutions, electrophilic aromatic substitutions, condensation reactions, and cyclization reactions cymitquimica.comresearchgate.netchemicalbook.com.

Historical Evolution of Research on Aminophenol Derivatives

Research into aminophenol derivatives, including 2-aminophenol, has a significant history, largely driven by their utility as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals chemicalbook.comkajay-remedies.comresearchgate.netchemicalbook.comchemicalbook.com. Early synthetic methods for 2-aminophenol often involved the reduction of 2-nitrophenol (B165410) theaic.org. Another traditional approach involved the hydrolysis of o-nitrochlorobenzene followed by reduction chemicalbook.com.

The incorporation of sulfate or sulfonic acid groups into aromatic amines and phenols has also been explored historically, particularly in the context of improving water solubility and modifying reactivity for dye synthesis imrpress.com. For instance, a method for synthesizing 2-aminophenols from anilines involves their conversion to "ortho-sulfate compounds" through a process like the Boyland-Sims oxidation reaction, followed by acid-promoted hydrolysis rsc.org. Sulfuric acid has also been used in the acidification steps of 2-aminophenol synthesis processes chemicalbook.com. The formation of acid addition salts, such as sulfates, has been a standard method for stabilizing amine compounds researchgate.netgoogle.com. While specific historical research focused solely on the 2-aminophenol sulfate salt itself is less documented compared to the parent compound or sulfonated derivatives, its existence is tied to the broader historical chemical research involving aminophenols and their salts for various industrial and synthetic purposes.

Current Academic Research Landscape and Emerging Directions

Current academic research involving 2-aminophenol and its derivatives continues to explore their versatile reactivity for the synthesis of complex organic molecules and functional materials. 2-Aminophenol serves as a crucial precursor for the synthesis of heterocyclic compounds such as benzoxazoles, benzothiazoles, and phenoxazines, which are valuable scaffolds in medicinal chemistry, agrochemicals, and materials science nih.govresearchgate.netchemicalbook.comrsc.orgacs.org.

Research efforts are focused on developing more efficient, selective, and environmentally friendly synthetic routes to 2-aminophenols and their derivatives. This includes exploring metal-catalyzed C-H functionalization reactions and other novel methodologies rsc.orgacs.orgrsc.org. For example, ruthenium-catalyzed C-H mono- and dihydroxylation of anilides has been developed as a strategy for synthesizing 2-aminophenols acs.org. Another recent strategy involves the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines under mild conditions rsc.orgrsc.org.

While specific research publications focusing exclusively on the unique chemical properties or applications of the 2-aminophenol sulfate salt (CAS 67845-79-8) are less prevalent in the immediate search results compared to the parent 2-aminophenol or the sulfonated derivative (2-aminophenol-4-sulfonic acid), its listing as a "useful research chemical" suggests its role in various laboratory procedures, potentially related to handling, purification, or specific reaction conditions where a salt form is advantageous cymitquimica.com. Research on 2-aminophenol derivatives also includes computational studies to understand their electronic structure and properties theaic.orgresearchgate.net.

Emerging directions in the research of aminophenol derivatives often involve their incorporation into novel polymers, their use in the development of new catalytic systems, and their application in analytical techniques. The ability of 2-aminophenol to undergo various reactions makes it a valuable building block for creating diverse molecular architectures researchgate.netchemicalbook.com. Research continues into optimizing reactions involving the amine and hydroxyl groups, as well as functionalization of the aromatic ring.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | PubChem CID |

| 2-Aminophenol | C₆H₇NO | 109.13 kajay-remedies.comsigmaaldrich.com | 170-175 sigmaaldrich.com | ~17-20 g/L at 20°C chemicalbook.comdrugbank.com | 5801 |

| Phenol, 2-amino-, sulfate (2:1) | C₁₂H₁₆N₂O₆S | 316.33 nih.gov | Not readily available | Soluble cymitquimica.com | 91658960 |

Properties

IUPAC Name |

2-aminophenol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOCVKCSBKRYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-79-8 | |

| Record name | Phenol, 2-amino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 2 Aminophenolsulfate and Analogues

Catalytic Synthesis Approaches for O-Sulfonated Aminophenols

Catalysis plays a crucial role in the efficient synthesis of O-sulfonated aminophenols, including 2-aminophenolsulfate. Catalytic methods offer advantages such as lower reaction temperatures, reduced energy consumption, and improved reaction rates and selectivity compared to traditional stoichiometric methods.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. This allows for intimate mixing of the catalyst and reactants, often leading to high activity and selectivity. While specific examples of homogeneous catalysis solely for this compound formation are not extensively detailed in the provided search results, homogeneous catalysis in general is a well-established field for various organic transformations, including those relevant to the synthesis of fine chemicals and pharmaceuticals mpg.dewikipedia.org. The principles of homogeneous catalysis, such as the use of soluble metal complexes or organic molecules to facilitate reactions through mechanisms like ligand substitution, oxidative addition, and reductive elimination, could potentially be applied or adapted for the O-sulfonation of 2-aminophenol (B121084) precursors wikipedia.orguclouvain.be. The advantage of homogeneous catalysts often lies in their high selectivity and the ability to tune their properties by modifying the catalyst structure wikipedia.org. However, separating the catalyst from the product can be challenging youtube.com.

Heterogeneous Catalysis for Sustainable Production Pathways

Heterogeneous catalysis involves catalysts in a different phase from the reactants, commonly a solid catalyst with liquid or gas phase reactants. This facilitates catalyst separation and recycling, contributing to more sustainable production pathways youtube.comwikipedia.org. The synthesis of p-aminophenol sulfate (B86663), an isomer of this compound, has been reported using heterogeneous catalytic hydrogenation of nitrobenzene (B124822) in the presence of aqueous sulfuric acid and a platinum or palladium on carbon catalyst google.comatamanchemicals.com. This process involves a solid catalyst (Pt/C or Pd/C) and reactants in different phases, aligning with heterogeneous catalysis principles. A similar approach could potentially be explored for the synthesis of this compound from o-nitrophenol or related precursors. Heterogeneous catalysts are widely used in large-scale industrial processes due to their ease of separation and potential for continuous operation youtube.comwikipedia.org. The mechanism typically involves adsorption of reactants onto the catalyst surface, reaction on the surface, and desorption of products wikipedia.orgsavemyexams.com.

Organocatalytic Strategies for Selective Sulfonation

Organocatalysis utilizes small organic molecules as catalysts, offering advantages such as being metal-free, less sensitive to moisture and oxygen, and often readily available and less toxic compared to metal catalysts mt.comorganic-chemistry.orgwikipedia.org. While direct examples of organocatalytic O-sulfonation specifically for this compound are not prominently featured in the search results, organocatalysis is a growing area in asymmetric synthesis and various organic transformations mt.comwikipedia.orgyoutube.commdpi.com. Organocatalysts can operate through various mechanisms, including enamine catalysis, iminium catalysis, Brønsted acid catalysis, and hydrogen bonding mt.comwikipedia.orgmdpi.com. The development of organocatalytic strategies for the selective sulfonation of the hydroxyl group in 2-aminophenol, while avoiding or minimizing reaction at the amino group, could offer a route to this compound with high selectivity under potentially milder conditions. Research in organocatalysis is continuously exploring new catalysts and reaction pathways for various functional group transformations mpg.deorganic-chemistry.orgmdpi.com.

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound is crucial for reducing environmental impact and improving sustainability. This involves minimizing waste, using safer solvents, and developing energy-efficient processes researchgate.netdiva-portal.org.

Solvent-Free Reaction Methodologies

Solvent-free reaction methodologies eliminate or significantly reduce the use of solvents, thereby minimizing waste generation and potential environmental hazards associated with solvent production, use, and disposal researchgate.net. While specific solvent-free syntheses of this compound are not detailed in the provided results, the concept of solvent-free reactions is a key aspect of green chemistry and has been explored for various organic syntheses researchgate.netscispace.com. Developing a solvent-free process for the sulfonation of 2-aminophenol could offer a more environmentally friendly route compared to methods relying on large volumes of solvents. Challenges in solvent-free reactions can include ensuring adequate mixing of solid reactants and controlling reaction temperature.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures, often leading to significantly reduced reaction times, improved yields, and sometimes altered selectivity compared to conventional heating methods scispace.comthieme-connect.denih.govmdpi.com. This technique aligns with green chemistry principles by reducing reaction times and potentially lowering energy consumption. Although direct examples of microwave-assisted synthesis specifically for this compound are not found, microwave irradiation has been successfully applied to various organic reactions, including the synthesis of nitrogen and sulfur-containing heterocycles and aminophosphonates scispace.comthieme-connect.denih.govmdpi.com. Exploring microwave irradiation for the sulfonation of 2-aminophenol could provide a faster and more energy-efficient synthetic route.

Ultrasonic-Assisted Reaction Enhancement

Ultrasonic irradiation has emerged as a valuable tool in organic synthesis for its ability to enhance reaction rates and yields, sometimes enabling reactions under milder conditions. While direct examples of ultrasonic synthesis specifically for this compound are limited in the provided data, sonication has been successfully applied in reactions involving aminophenols or related compounds. For instance, ultrasonic treatment was used to disperse a copper p-aminophenol metal-organic framework in deionized water mdpi.com. In a related context, ultrasound-assisted synthesis of acetaminophen (B1664979) from p-aminophenol and acetic anhydride (B1165640) in water demonstrated improved yield and purity compared to conventional heating methods, reducing reaction time ijeijournal.comresearchgate.net. Although this involves p-aminophenol and acetylation rather than sulfation of 2-aminophenol, it illustrates the potential of ultrasound in enhancing reactions of aminophenol derivatives in aqueous media. The application of ultrasound in organic synthesis is based on acoustic cavitation, which can alter the chemical nature of the system and generate physical phenomena that promote reactivity researchgate.net.

Water-Based Reaction Media for Environmental Sustainability

The use of water as a reaction medium aligns with principles of green chemistry, offering an environmentally benign alternative to organic solvents. Several synthetic strategies involving aminophenols have been developed using water as the solvent. For example, a catalyst-free N-tert-butyloxycarbonylation of amines, including amino alcohols and 2-aminophenol, can be carried out in water, yielding N-t-Boc derivatives chemoselectively organic-chemistry.org. This highlights the feasibility of conducting derivatization reactions of the amino group of 2-aminophenol in aqueous media. Furthermore, the synthesis of p-aminophenol by catalytic transfer hydrogenation of nitrobenzene has been explored in water researchgate.net. The preparation of o-aminophenol sulfate itself can occur in water using nitrobenzene and sulfuric acid as raw materials under hydrogenation conditions google.com. The use of water-based media in these examples underscores a growing trend towards more sustainable synthetic protocols for aminophenol compounds.

Multi-component Reaction Strategies towards Aminophenol Sulfates

Multi-component reactions (MCRs) are powerful tools for constructing complex molecules in a single step from three or more starting materials, maximizing atom economy and reducing synthetic steps. While direct MCRs yielding aminophenol sulfates are not explicitly detailed, 2-aminophenol has been utilized as a key component in MCRs to synthesize various heterocyclic scaffolds and other functionalized molecules. For instance, 2-aminophenol participates in transition-metal-free multicomponent cascade reactions to construct 2H-1,4-benzoxazine derivatives rsc.org. It has also been employed in isocyanide-based MCRs with α-ketones and isocyanides, leading to benzoxazoles and other heterocycles via a benzo[b] rsc.orgCurrent time information in Bangalore, IN.oxazine intermediate mdpi.comresearchgate.net. Additionally, 2-aminophenol has been used in three-component reactions with dialkyl acetylenedicarboxylate (B1228247) and 3-phenacylideneoxindolines to form functionalized oxindolinyl-substituted benzo[b]pyrrolo[1,2-d] rsc.orgCurrent time information in Bangalore, IN.oxazine derivatives researchgate.net. These examples demonstrate the versatility of 2-aminophenol as a building block in MCRs, suggesting that similar strategies could potentially be explored for the synthesis of aminophenol sulfates or analogues by incorporating a sulfating agent or a sulfate-containing component into an MCR design.

Derivatization and Functionalization Strategies for Structural Modification

The amino and hydroxyl functional groups in 2-aminophenol offer multiple sites for derivatization and functionalization, allowing for the modification of its chemical properties and the synthesis of a wide range of analogues. These strategies are crucial for tailoring the structure of aminophenol derivatives for specific applications.

Amino Group Derivatization

The amino group of 2-aminophenol can undergo various modifications. One common strategy is protection, such as N-tert-butyloxycarbonylation (N-Boc protection), which can be achieved chemoselectively in water organic-chemistry.org. Other protecting groups like N-Cbz, N-Fmoc, or N-Alloc can also be introduced selectively on aromatic amines in high yields organic-chemistry.org. Derivatization can also involve alkylation or acylation. Selective N-alkylation of aminophenols can be achieved via imination with aldehydes followed by reduction researchgate.netresearchgate.net. Acylation of the amino group is also possible; for example, the amino group in a functionalized aminophenol derivative could be acylated using acetic anhydride acs.org. The modification of the amino group can influence the properties of the molecule; for instance, tosylation of the amino group in p-aminophenol increases the acidity of the phenolic hydroxyl group stackexchange.com. Furthermore, o-aminophenols have been used in oxidative strategies for the efficient modification of N-terminal residues on peptides and proteins nih.govacs.org.

Mechanistic Investigations of 2 Aminophenolsulfate Reactivity

Reaction Pathways and Intermediate Species Analysis

The aminophenol structure within 2-aminophenolsulfate allows for participation in both nucleophilic and electrophilic aromatic substitution reactions, as well as oxidative transformations. biosynth.com The specific reaction pathway is influenced by the electronic properties of the substituents, the reaction conditions, and the nature of the attacking species.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically occurs when an electron-poor aromatic ring reacts with a nucleophile, leading to the displacement of a leaving group. nih.govrsc.org While simple aryl halides are generally unreactive towards SNAr, the presence of electron-withdrawing groups, particularly at the ortho or para positions relative to the leaving group, activates the ring for nucleophilic attack. nih.govrsc.orgwikipedia.orgnptel.ac.in The generally accepted mechanism for SNAr involves a two-step addition-elimination process, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgwikipedia.orgscribd.comcore.ac.uk

In the context of this compound, the sulfate (B86663) group is an anionic counterion and not directly attached to the aromatic ring in a way that typically participates as a leaving group in standard SNAr on the ring carbon. However, the aminophenol moiety itself could potentially undergo nucleophilic attack or act as a nucleophile depending on the reaction environment and the presence of other activating groups or reaction partners. Specific studies detailing SNAr mechanisms involving the displacement of a substituent on the aromatic ring of this compound are not extensively documented in the provided search results. General SNAr mechanisms involve the nucleophile attacking the carbon bearing the leaving group, forming the Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. rsc.orgwikipedia.orgscribd.comcore.ac.uk

Electrophilic Aromatic Substitution Reaction Dynamics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile substitutes a hydrogen atom on the aromatic ring. frontiersin.orgresearchgate.netlibretexts.orgmasterorganicchemistry.comoalib.com The aromatic ring acts as a nucleophile, attacking the electrophile. frontiersin.orgresearchgate.net The mechanism involves the formation of a carbocation intermediate, the arenium ion (also known as the sigma complex), which is resonance-stabilized. researchgate.netlibretexts.orgmasterorganicchemistry.comyoutube.com Subsequent deprotonation restores the aromaticity. researchgate.netlibretexts.orgmasterorganicchemistry.comyoutube.com

The amino (-NH₂) and hydroxyl (-OH) groups present on the 2-aminophenol (B121084) structure are activating and directing groups for EAS, typically directing electrophiles to the ortho and para positions. The sulfate counterion in this compound is unlikely to directly influence the EAS mechanism on the aromatic ring, but the protonation state of the amino and hydroxyl groups, which can be affected by the salt form and solution pH, would significantly impact their activating and directing effects. While general EAS mechanisms are well-established, specific detailed studies on the electrophilic substitution dynamics of this compound were not found in the provided results.

Oxidative Transformation Mechanisms and Radical Intermediates

2-Aminophenol is known to undergo oxidation, leading to the formation of various products, including the phenoxazine (B87303) derivative 2-amino-phenoxazine-3-one (APX). rsc.orgresearchgate.netimist.maiitkgp.ac.innih.gov The oxidation of 2-aminophenol often proceeds through mechanisms involving intermediate species such as o-quinone imines researchgate.netimist.manih.govnih.gov. Radical intermediates, such as the 2-aminophenoxyl radical, have been identified in the oxidation of 2-aminophenol youtube.com.

Studies on the oxidation of aminophenols suggest that the mechanism can be dependent on factors like pH and the presence of catalysts. researchgate.net For instance, the oxidation of o-aminophenol can involve dimerization pathways nih.gov. The formation of APX from 2-aminophenol is believed to occur via a sequence of reactions that may involve oxidative coupling and cyclization researchgate.netnih.govacs.org. In some oxidation processes involving peroxysulfates, sulfate radical anions (SO₄•⁻) can be generated and participate in radical chain mechanisms nih.gov. While the direct involvement of sulfate radical anions generated from this compound in its own oxidation is not explicitly detailed, the presence of the sulfate counterion could potentially influence the oxidative pathways or the generation of radical species under certain conditions.

Role as a Key Intermediate in Complex Organic Transformations

2-Aminophenol serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including benzoxazoles, phenoxazines, and oxyquinolines. youtube.comnih.govresearchgate.netd-nb.inforsc.org These transformations often involve the reaction of the amino and hydroxyl groups with other functional groups to form the heterocyclic ring system. For example, the synthesis of benzoxazoles typically involves the reaction of 2-aminophenol with carboxylic acids or their derivatives, aldehydes, or other suitable coupling partners, often under catalytic conditions d-nb.inforsc.org. The mechanisms for these cyclization reactions can involve condensation followed by oxidation or other cyclodehydration pathways d-nb.inforsc.org.

While this compound is a salt of 2-aminophenol, it is likely utilized as a source of 2-aminophenol in these synthetic applications, with the sulfate counterion being a spectator ion or influencing the solubility and handling properties of the compound. The specific role of the sulfate moiety in the reaction mechanisms of these complex transformations starting from this compound is generally not highlighted as a direct participant in bond-forming steps on the aromatic core in the provided literature.

Electrocatalytic Behavior and Redox Chemistry

2-Aminophenol exhibits interesting electrochemical properties and can act as a redox catalyst. biosynth.com Its redox chemistry involves the transfer of electrons and can lead to the formation of oxidized species and polymers. The electrochemical oxidation of 2-aminophenol has been studied, and proposed mechanisms often involve electron transfer coupled with proton transfer. nih.govoalib.comresearchgate.net

Electrochemical Oxidation and Reduction Mechanisms

The electrochemical behavior of aminophenols, including 2-aminophenol, has been investigated using techniques like cyclic voltammetry. nih.govcore.ac.ukresearchgate.netacs.org These studies reveal redox peaks corresponding to the oxidation and reduction processes. The electrochemical oxidation of 2-aminophenol can lead to the formation of electroactive polymers, such as poly(o-aminophenol) (POAP). nih.govoalib.comresearchgate.net The mechanism of electropolymerization is complex and involves initial oxidation of the monomer followed by coupling reactions and further oxidation steps. oalib.com The electroactivity of the resulting polymer is often explained by a redox mechanism involving the addition/elimination of protons coupled with reversible electron transfer. oalib.comresearchgate.net

Surface-Mediated Electrocatalysis

Surface-mediated electrocatalysis plays a crucial role in enhancing the electrochemical reactivity of organic compounds, including aminophenol derivatives like this compound. While specific detailed research findings focusing solely on the surface-mediated electrocatalysis of this compound are limited in the readily available literature, studies on closely related compounds, such as N-methyl-p-aminophenol sulfate (metol), provide valuable insights into the potential mechanisms and performance enhancements achievable through surface modification of electrodes. The principles observed for metol (B52040) are often analogous for other aminophenol sulfates due to their similar electrochemical behavior involving the oxidation of the amino and hydroxyl groups.

Research on the electro-oxidation of metol on various modified electrode surfaces has demonstrated significant improvements in sensitivity, detection limits, and reaction kinetics compared to bare electrodes. These enhancements are primarily attributed to the catalytic properties and increased active surface area provided by the modifying materials, as well as facilitated electron transfer between the analyte and the electrode surface nih.goviarc.frcir-safety.orgcir-safety.orgcontaminantdb.cafoodb.ca.

For instance, studies utilizing LiCoO2 nanosphere modified electrodes for metol electro-oxidation reported significantly enhanced electrochemical responses. The presence of LiCoO2 nanospheres, characterized by a large surface area and fast electron transfer rate, contributed to this improved performance nih.goviarc.fr. Electrochemical parameters calculated for metol electro-oxidation on this modified electrode included a charge transfer coefficient of 0.51, a number of electrons transferred of 0.91, a standard electrode reaction rate constant of 0.92 s−1, and an apparent diffusion coefficient of 7.06 × 10−5 cm2/s nih.goviarc.fr.

Another effective surface modification involves the use of graphene oxide (GO) composites. A glassy carbon electrode (GCE) modified with a GO/Cerium Niobate (CeNbO4) nanocomposite exhibited superior electrocatalytic activity towards metol. This modified electrode demonstrated a low detection limit of 10 nM and a high sensitivity of 10.97 µA µM–1 cm–2 for metol detection iarc.frcontaminantdb.ca.

Transition metal dichalcogenides have also shown promise in surface-mediated electrocatalysis of aminophenols. Flake-like Molybdenum Disulfide (MoS2) modified screen-printed carbon electrodes (SPCE) were investigated for metol detection. The MoS2 modification led to a higher electroactive surface area (0.78 cm2) compared to a bare SPCE (0.609 cm2), a lower peak-to-peak separation (0.24 V), and a wide linear detection range from 0.2 to 1211 µM. The sensor exhibited a low detection limit of 0.01 µM and a high sensitivity of 1.05 µA µM-1 cm-2 iarc.frcir-safety.org.

Furthermore, core-shell Metal-Organic Framework (MOF)@Covalent Organic Framework (COF) composites have been explored. A Ce-BDC@COF composite modified GCE showed a larger electrochemical active area (0.149 cm2) and faster electron transfer kinetics. This composite electrode provided a linear detection range of 0.1 - 200 μM and a detection limit of 30 nM for metol.

These detailed research findings on metol highlight the significant impact of electrode surface modification on the electrocatalytic process of aminophenol sulfates. The choice of surface material, its morphology, and its interaction with the analyte and the electrode surface are critical factors determining the efficiency and sensitivity of the electrocatalytic reaction. The data presented for metol on various modified electrodes illustrate the quantitative improvements in electrochemical performance parameters.

While direct data specifically for this compound on these surfaces were not found in the immediate search, the established principles of surface-mediated electrocatalysis and the results obtained for metol strongly suggest that similar surface modification strategies would be effective in enhancing the electrochemical reactivity and detection of this compound. Future research could focus on applying and optimizing these or other surface modification techniques specifically for this compound to fully elucidate its surface-mediated electrocatalytic behavior and potential applications.

Below is a table summarizing some representative data for the surface-mediated electrocatalysis of N-methyl-p-aminophenol sulfate (metol) on different modified electrodes, illustrating the types of detailed findings obtained in this area of research.

| Modified Electrode Material | Analyte | Key Performance Indicator | Value | Reference |

| LiCoO2 Nanospheres/CILE | N-methyl-p-aminophenol sulfate (Metol) | Charge Transfer Coefficient | 0.51 | nih.goviarc.fr |

| LiCoO2 Nanospheres/CILE | N-methyl-p-aminophenol sulfate (Metol) | Number of Electrons Transferred | 0.91 | nih.goviarc.fr |

| LiCoO2 Nanospheres/CILE | N-methyl-p-aminophenol sulfate (Metol) | Standard Electrode Reaction Rate | 0.92 s⁻¹ | nih.goviarc.fr |

| LiCoO2 Nanospheres/CILE | N-methyl-p-aminophenol sulfate (Metol) | Apparent Diffusion Coefficient | 7.06 × 10⁻⁵ cm²/s | nih.goviarc.fr |

| GO/CeNbO4/GCE | N-methyl-p-aminophenol sulfate (Metol) | Detection Limit | 10 nM | iarc.frcontaminantdb.ca |

| GO/CeNbO4/GCE | N-methyl-p-aminophenol sulfate (Metol) | Sensitivity | 10.97 µA µM⁻¹ cm⁻² | iarc.frcontaminantdb.ca |

| Flake-like MoS2/SPCE | N-methyl-p-aminophenol sulfate (Metol) | Electroactive Surface Area | 0.78 cm² | iarc.frcir-safety.org |

| Flake-like MoS2/SPCE | N-methyl-p-aminophenol sulfate (Metol) | Detection Limit | 0.01 µM | iarc.frcir-safety.org |

| Flake-like MoS2/SPCE | N-methyl-p-aminophenol sulfate (Metol) | Sensitivity | 1.05 µA µM⁻¹ cm⁻² | iarc.frcir-safety.org |

| Ce-BDC@COF/GCE | N-methyl-p-aminophenol sulfate (Metol) | Detection Limit | 30 nM | |

| Ce-BDC@COF/GCE | N-methyl-p-aminophenol sulfate (Metol) | Linear Range | 0.1 - 200 µM |

Computational Chemistry and Theoretical Studies of 2 Aminophenolsulfate

Quantum Chemical Calculations of Electronic Structure and Energetics

Calculations can also yield information about the relative energies of different conformers (if applicable) and the energy barriers between them. Furthermore, quantum chemical methods can be used to compute properties related to electronic excitation, ionization potentials, and electron affinities. Studies on related aromatic and sulfated compounds demonstrate the utility of these calculations in elucidating electronic properties and stability nih.gov. While specific data for 2-Aminophenolsulfate from these calculations were not found in the provided search results, such studies would typically involve optimizing the molecular geometry and calculating properties like atomic charges and frontier molecular orbital energies.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations could be employed to explore its conformational landscape in various environments, such as in solution or interacting with other molecules. These simulations provide dynamic information about how the molecule moves and changes shape over time at a given temperature and pressure.

MD simulations can help understand the flexibility of the molecule, the prevalence of different conformers, and how it interacts with solvent molecules or potential binding partners. Studies on other molecules, such as 2-aminopurine-labeled dinucleoside monophosphates or cellulose-nanocrystal-modified materials, utilize MD simulations to investigate conformational dynamics and interactions nih.govmdpi.com. Although specific MD simulation data for this compound were not available in the search results, such simulations would typically involve setting up a system containing this compound molecules and simulating their motion based on defined force fields to analyze properties like diffusion, conformational transitions, and radial distribution functions.

Theoretical Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties of a molecule, which can aid in the interpretation of experimental spectra or predict the spectral characteristics of uncharacterized compounds. For this compound, quantum chemical calculations can be used to predict vibrational frequencies (corresponding to infrared and Raman spectra) and electronic transitions (corresponding to UV-Vis spectra).

Predicting vibrational spectra involves calculating the normal modes of vibration for the optimized molecular geometry. Electronic spectra can be predicted by calculating the energies and intensities of electronic transitions using methods like time-dependent DFT (TD-DFT). Studies on other molecules have successfully used quantum chemical calculations to assign experimental UV-Vis absorption bands and understand the nature of electronic transitions nih.gov. While specific predicted spectroscopic data for this compound were not found, these computational approaches are standard for characterizing the spectroscopic signatures of organic molecules.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, computational methods can map out reaction pathways and determine activation energies. This helps in understanding how a reaction proceeds and identifying the rate-determining steps.

Advanced Analytical and Characterization Techniques for 2 Aminophenolsulfate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide valuable insights into the molecular structure and functional groups present in 2-Aminophenolsulfate, as well as aiding in determining its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR can provide detailed information about the arrangement of atoms and their connectivity. Predicted ¹H and ¹³C NMR spectra for this compound in D₂O are available, providing expected chemical shifts and splitting patterns that can be used for comparison with experimental data for structural confirmation and purity assessment. hmdb.ca While specific mechanistic studies involving this compound analyzed by NMR were not extensively detailed in the search results, NMR is generally applied in mechanistic studies to monitor reaction progress, identify intermediates, and confirm the structure of reaction products or metabolites. For instance, NMR has been used to study the metabolites of acetaminophen (B1664979), including its sulfate (B86663) conjugate, demonstrating its utility in analyzing sulfated compounds in biological matrices. researchgate.net This suggests a potential application for NMR in studying the metabolic fate or reaction mechanisms involving this compound.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Identification and Quantitation

Mass spectrometry is essential for determining the molecular weight of this compound and provides fragmentation patterns that aid in its identification. Tandem MS (MS/MS) offers more detailed structural information by fragmenting selected ions and analyzing the resulting daughter ions. Predicted LC-MS/MS spectra for this compound are available, providing characteristic fragmentation patterns at different collision energies (e.g., 20V and 40V) in positive mode. hmdb.caphytohub.eu These predicted spectra can serve as a reference for identifying this compound in complex samples. MS and MS/MS are widely used for the identification and quantitation of metabolites, including sulfated compounds, in biological samples such as urine and plasma. researchgate.netrsc.orgutupub.fi The application of LC-MS/MS allows for sensitive and specific detection and quantitation of this compound in various matrices. Studies have utilized UPLC-MS and UPLC-MS/MS for the analysis of sulfated metabolites, highlighting the effectiveness of these techniques for compounds like this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, typically involving π to π* and n to π* transitions in molecules with chromophores. Phenol (B47542) derivatives, such as 2-aminophenol (B121084), exhibit characteristic UV absorption spectra. researchgate.net While specific UV-Vis data for this compound itself were not prominently featured, the presence of the aminophenol moiety suggests it would exhibit absorption bands in the UV region. UV-Vis spectroscopy is a versatile technique for qualitative and quantitative analysis, capable of identifying compounds by their absorption peaks and determining their concentration based on the Beer-Lambert Law. microbenotes.comijnrd.org It can also be used to detect impurities if they absorb in the UV-Vis range. ijnrd.org Studies on related compounds like 2-aminophenol in different solvents show distinct UV absorption patterns, indicating that the solvent and substitution can influence the electronic transitions. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key functional groups include the amino group (-NH₂), the phenolic oxygen (C-O), the aromatic ring (C=C stretching), and the sulfate group (S=O and S-O stretching). Predicted IR ion spectra for this compound (adducts [M+H]⁺ and [M+Na]⁺) are available, providing theoretical absorption bands. hmdb.ca These predicted spectra can be compared with experimental IR spectra to confirm the presence of the expected functional groups and verify the compound's identity and purity. IR spectroscopy is widely used for functional group identification in organic molecules. masterorganicchemistry.comlibretexts.org Characteristic absorption ranges for O-H, N-H, C=O, C-C, C-N, and C-O bonds, as well as aromatic rings and sulfate groups, are well-established and can be used to interpret the IR spectrum of this compound. masterorganicchemistry.comlibretexts.org

Chromatographic Separation Techniques for Isolation and Analysis

Chromatographic techniques are essential for separating this compound from mixtures and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation, identification, and quantitation of compounds in complex samples. Method development in HPLC involves selecting the appropriate stationary phase, mobile phase, flow rate, and detection method to achieve optimal separation and sensitivity for the analyte of interest. HPLC is used for the analysis of related compounds like 2-aminophenol-4-sulfonamide, indicating its applicability to sulfated aminophenol derivatives. vwr.com HPLC has also been employed in the analysis of aniline (B41778) and its metabolites, including 2-aminophenol, demonstrating its utility in separating and determining aminophenolic compounds. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) is a powerful combination for the analysis of sulfated metabolites in biological matrices, allowing for both separation and specific detection. utupub.fi The development of HPLC methods for this compound would involve optimizing parameters such as column type (e.g., reversed-phase), mobile phase composition (e.g., mixtures of water or buffer with organic solvents), and detection wavelength (if using UV-Vis detection) or MS parameters for selective and sensitive analysis. Purity analysis of related compounds has been performed using HPLC, with purity levels reported based on HPLC analysis. lgcstandards.comlgcstandards.com This highlights the role of HPLC in assessing the purity of this compound.

Ultra-Performance Liquid Chromatography (UPLC) in Metabolomics

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique widely used in metabolomics for the separation and identification of a broad range of metabolites, including conjugated compounds like this compound. UPLC offers enhanced chromatographic resolution, speed, and sensitivity compared to traditional HPLC.

In metabolomic studies, this compound has been identified as a urinary metabolite. For instance, UPLC-MS/MS methods employing reverse phase (RP) chromatography with positive or negative ion mode electrospray ionization (ESI) have been utilized for the analysis of urine samples. mdpi.com Hydrophilic interaction chromatography (HILIC) coupled with UPLC-MS/MS in negative ion mode ESI has also been applied. mdpi.com

Research has shown this compound to be a potential biomarker in studies investigating dietary intake. Untargeted metabolic profiling of urine using UPLC-QTOF/MS revealed this compound as a discriminative metabolite after the consumption of whole-grain rye bread compared to refined wheat bread. researchgate.net Its presence in urine has been linked to the microbial degradation of benzoxazinoids found in wheat and rye. bmj.com Furthermore, urinary concentrations of this compound have shown negative associations with inflammatory markers such as C-reactive protein (CRP). bmj.com

UPLC-MS/MS methods for metabolite analysis typically involve sample preparation steps such as protein precipitation using methanol. mdpi.com Different chromatographic columns and mobile phases are employed depending on the polarity of the target analytes. For RP methods, mobile phases often consist of aqueous acetonitrile (B52724) gradients with a low concentration of formic acid. mdpi.comcapes.gov.br Metabolites are commonly identified based on matching retention time/index, mass accuracy, and MS/MS spectra. nih.gov The reproducibility of UPLC-MS/MS methods for metabolite analysis, including compounds like this compound, has been evaluated, showing good consistency for a significant proportion of metabolites. mdpi.com

Gas Chromatography (GC) Applications in Complex Mixtures

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile compounds. While this compound itself may not be directly amenable to GC without derivatization due to its polarity and sulfate group, GC, often coupled with Mass Spectrometry (GC-MS), is a valuable tool for analyzing complex mixtures where this compound or related aminophenol compounds might be present or formed through degradation or metabolic processes.

GC-MS has been applied in the analysis of various complex matrices, including biological samples and industrial products, to identify and quantify different compounds. For instance, GC-MS methods have been developed for the determination of impurities like 4-aminophenol (B1666318) in pharmaceutical formulations, which involves minimal sample preparation and direct injection. irjet.net GC-MS has also been used in the analysis of hair dye ingredients, some of which are aminophenol derivatives, often requiring derivatization to enhance volatility and detectability. mdpi.com

While direct GC analysis of this compound is less common, GC-MS can be employed in studies where it is a potential component of a complex mixture after suitable sample preparation, such as extraction and derivatization if necessary. utupub.figoogle.com The use of comprehensive carbon reactors in conjunction with GC and flame ionization detection (FID) has been explored for complex mixture quantification without calibration, demonstrating the analysis of compounds like aminophenol. researchgate.net

Predicted GC-MS spectra for this compound (non-derivatized) are available in databases, providing potential reference information for identification purposes. hmdb.ca

Electrochemical Detection and Sensing Methodologies

Electrochemical techniques offer sensitive and selective methods for the detection and quantification of electroactive compounds like aminophenols, including potentially this compound, by measuring the current or potential response resulting from redox reactions at an electrode surface.

The electrochemical behavior of aminophenols has been extensively studied using various voltammetric techniques. ingentaconnect.comnih.govselcuk.edu.tr These studies provide a foundation for understanding how this compound might behave electrochemically, although the sulfate group can influence its redox properties compared to unconjugated aminophenols.

Cyclic Voltammetry (CV) for Redox Characterization

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of an analyte and characterize electrode processes. It involves sweeping the electrode potential linearly between two limits at a set scan rate while measuring the resulting current. ichemc.ac.lkfu-berlin.de

CV studies on aminophenols, such as p-aminophenol and o-aminophenol derivatives, have shown characteristic oxidation and reduction peaks corresponding to their redox transformations. ingentaconnect.comnih.govresearchgate.net The peak potentials and currents observed in cyclic voltammograms provide information about the reversibility of the electron transfer, the number of electrons transferred, and the kinetics of the electrochemical reaction. ichemc.ac.lkfu-berlin.de

For aminophenols, the electrochemical oxidation typically involves the transfer of electrons and protons, leading to the formation of quinoneimine species. mdpi.com The shape and position of the peaks in the cyclic voltammogram are influenced by factors such as the electrode material, electrolyte composition, pH, and scan rate. ingentaconnect.comichemc.ac.lkmdpi.comresearchgate.net Adsorption of the analyte or reaction products on the electrode surface can also affect the voltammetric response. nih.govresearchgate.net

While specific CV data for this compound is less readily available in the search results, studies on related aminophenols and sulfonated compounds suggest that it would likely exhibit characteristic redox peaks under appropriate electrochemical conditions, allowing for the investigation of its oxidation and reduction pathways. researchgate.net

Square Wave Voltammetry (SWV) for Enhanced Sensitivity

Square Wave Voltammetry (SWV) is a pulse technique that offers enhanced sensitivity and better discrimination against background charging currents compared to techniques like CV, making it suitable for trace analysis. sapub.orguml.edubiologic.net In SWV, a square wave potential pulse is superimposed on a staircase potential ramp, and the current is measured at two points during each pulse: just before the pulse and at the end of the pulse. The difference between these two current measurements is plotted against the applied potential. sapub.orguml.edu

This differential measurement effectively minimizes the contribution of the non-faradaic charging current, resulting in a peak-shaped voltammogram with a higher signal-to-noise ratio. uml.edubiologic.net SWV has been successfully applied for the determination of various electroactive species, including aminophenols. nih.govresearchgate.net

Studies on p-aminophenol have utilized SWV to investigate its electrochemical behavior and for its determination. nih.gov The peak current in SWV is typically proportional to the concentration of the analyte, allowing for quantitative analysis with lower detection limits compared to CV. biologic.net The peak potential in SWV is related to the standard potential of the redox couple. sapub.org SWV is also a faster technique than some other voltammetric methods. uml.edu

The application of SWV to this compound would likely involve optimizing parameters such as the square wave frequency, amplitude, and step potential to achieve maximum sensitivity and well-defined peaks for its quantification in various matrices.

Differential Pulse Voltammetry (DPV) for Trace Analysis

Differential Pulse Voltammetry (DPV) is another sensitive pulse technique commonly used for trace analysis. biologic.netpineresearch.comlibretexts.org Similar to SWV, DPV employs a series of potential pulses superimposed on a linear potential ramp. pineresearch.comlibretexts.org The current is sampled just before the application of the pulse and again at the end of the pulse. pineresearch.comlibretexts.org The difference in current is plotted against the base potential. libretexts.org

DPV offers improved sensitivity over linear sweep voltammetry by effectively reducing the charging current. libretexts.org This results in a peak-shaped response, which is advantageous for quantifying analytes at low concentrations. libretexts.org DPV has been applied for the determination of various compounds, including aminophenols and their derivatives. ingentaconnect.comresearchgate.netuobaghdad.edu.iqwilddata.cn

Research on p-aminophenol has demonstrated the effectiveness of DPV for its determination, achieving low detection limits. ingentaconnect.com The choice of electrode material and electrolyte pH are crucial for optimizing the DPV response of aminophenols. ingentaconnect.comresearchgate.net

For this compound, DPV could be a suitable technique for trace analysis in complex samples, provided that appropriate electrochemical conditions and electrode materials are selected to facilitate its redox reaction and minimize interferences. The peak height in the DPV voltammogram is typically proportional to the concentration of the analyte. libretexts.org

Amperometric Detection in Chemical Sensors

Amperometric detection involves measuring the current generated at a constant applied potential as a function of time or flow rate. This technique is widely used in chemical sensors and hyphenated techniques like liquid chromatography with electrochemical detection (LC-ECD). capes.gov.brnih.govresearchgate.netnih.govresearchgate.net Amperometric sensors for electroactive species like aminophenols operate by maintaining the working electrode at a potential where the analyte undergoes oxidation or reduction, and the resulting current is measured. bamo.eu

Amperometric detection has been applied to the analysis of aminophenols in various contexts. For example, amperometric sensors based on modified electrodes have been developed for the detection of p-aminophenol and o-aminophenol derivatives. ingentaconnect.comresearchgate.netkoreascience.krnovanet.ca Enzyme-immobilized electrodes, such as those utilizing laccase, have been used for the amperometric detection of o-aminophenol derivatives through substrate recycling. researchgate.netkoreascience.kr Flow injection analysis systems coupled with amperometric detectors have also been employed for the rapid determination of compounds like p-aminophenol. ingentaconnect.comnih.gov

The sensitivity and selectivity of amperometric detection depend on the applied potential, the electrode material, and the presence of interfering substances. Modified electrodes, such as those incorporating conducting polymers or nanomaterials, can enhance the electrocatalytic activity towards the analyte, leading to improved sensitivity and lower detection limits. ingentaconnect.comnih.govresearchgate.netnovanet.ca

For this compound, amperometric detection could be implemented in a sensor format or as a detector in a flow system. Optimizing the applied potential to selectively oxidize or reduce this compound while minimizing signals from interfering species would be critical. Studies on N-methyl-p-aminophenol sulfate (metol) have shown that amperometric detection using modified electrodes can achieve very low detection limits. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple separation methods with detection technologies, are indispensable for the comprehensive analysis of complex samples containing this compound. chromatographytoday.comiipseries.orgnih.gov Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples, offering enhanced capabilities for separation, identification, and quantification compared to standalone techniques. chromatographytoday.comiipseries.orgnih.gov The combination allows for the separation of this compound from matrix components before its detection and structural elucidation by mass spectrometry. chromatographytoday.comiipseries.orgnih.gov

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, which may not be amenable to GC-MS without derivatization. metabolomexchange.org The versatility of LC allows for the use of various stationary phases and mobile phases to achieve optimal separation based on the chemical properties of the analyte and the sample matrix. Coupled with the sensitivity and specificity of mass spectrometry, LC-MS enables the detection and identification of this compound even at low concentrations in complex biological or environmental samples. metabolomexchange.orgnih.gov

Research has demonstrated the application of LC-MS in identifying 2-aminophenol sulfate as a marker in biological fluids. For instance, LC-QTOF/MS has been utilized in metabolomic studies to identify changes in plasma profiles. In one study, 2-aminophenol sulfate was found to be increased in human plasma after a high dietary fiber intake, suggesting its potential as a marker for dietary compliance. nih.gov The use of LC-QTOF/MS allowed for the detection of this compound among other metabolites, highlighting the power of this hyphenated technique in untargeted metabolomics. nih.gov

GC-MS, while typically used for volatile or semi-volatile compounds, can also be applied to the analysis of this compound, often requiring prior derivatization to increase its volatility and thermal stability. Although direct analysis might be challenging, predicted GC-MS spectra for non-derivatized 2-aminophenol sulfate are available, providing a reference for potential analytical methods. hmdb.ca GC-MS is widely used in various analytical fields, including the determination of organic compounds in complex matrices. researchgate.netmdpi.com While direct studies on this compound using GC-MS without derivatization are less common, the technique's high chromatographic resolution and the availability of extensive mass spectral libraries make it valuable when applicable, especially for related aminophenol compounds that can be derivatized. researchgate.netmdpi.com

Hyphenated techniques offer several advantages for the analysis of this compound, including improved sample throughput, enhanced reproducibility, and faster analysis with a higher degree of automation. chromatographytoday.com The ability to combine separation and quantification in a single run provides more in-depth analytical data. chromatographytoday.com

Research findings utilizing LC-MS have provided valuable insights into the presence and variations of this compound in biological samples. The following table summarizes representative data from a study where LC-QTOF/MS was used to analyze plasma samples:

Table 1: Representative LC-QTOF/MS data for 2-aminophenol sulfate in human plasma. nih.gov

This data illustrates how LC-MS can be used to identify statistically significant changes in the concentration of 2-aminophenol sulfate in response to dietary interventions. nih.gov The use of both p-values and q-values (adjusted p-values) indicates a rigorous statistical analysis to account for multiple comparisons in untargeted metabolomics studies. nih.gov

Based on the performed searches, there is no readily available scientific literature specifically detailing the environmental chemistry and degradation pathways of the chemical compound "this compound" according to the outline provided. Searches for abiotic degradation mechanisms (photodegradation, chemical oxidation including Fenton's reagent), biotic degradation by microbial systems (transformation pathways, metabolites, enzyme studies), and environmental fate modeling for "this compound" did not yield relevant results.

The only search result mentioning "this compound" identifies it as a metabolite in a biological study related to diet and metabolism nih.gov, which falls outside the scope of environmental degradation as requested in the outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the environmental chemistry and degradation pathways of "this compound" based on the current search results. The requested content for each section and subsection of the provided outline is not available in the scientific literature found.

Environmental Chemistry and Degradation Pathways Research of 2 Aminophenolsulfate

Analytical Monitoring in Environmental Matrices

Research specifically detailing the analytical monitoring of 2-Aminophenolsulfate in environmental matrices such as water or soil is limited in the available literature. While analytical methods exist for related compounds, including other aminophenol derivatives and sulfate (B86663) conjugates, specific detailed research findings and dedicated data tables for the quantification and detection of this compound in environmental samples were not identified in the conducted searches.

Analytical techniques commonly employed for monitoring organic contaminants and their metabolites in environmental samples often include chromatographic methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectrophotometric and electrochemical methods are also utilized for various related compounds researchgate.netnih.gov. The applicability and specific parameters of these methods for the direct analysis of this compound in complex environmental matrices would require dedicated research.

The absence of extensive published data on the environmental monitoring of this compound may suggest a need for further research in this specific area to understand its presence, fate, and potential impact in the environment.

Role in Metabolomics and Biochemical Pathways Research

Identification as an Endogenous Metabolite or Xenobiotic Conjugate

2-Aminophenolsulfate has been identified as a metabolite in biological systems. iarc.frhmdb.ca Metabolomics studies, which involve the comprehensive analysis of small molecules in biological samples, have detected this compound. iarc.frsemanticscholar.org It can be considered a xenobiotic conjugate, formed through the body's metabolic processes to facilitate the elimination of foreign compounds (xenobiotics) or their derivatives. openaccessjournals.com Phase II metabolism, particularly sulfation, plays a key role in conjugating functionalized xenobiotics or endogenous molecules with sulfate (B86663), increasing their water solubility and promoting excretion. openaccessjournals.comuef.fi this compound is a sulfate conjugate of 2-aminophenol (B121084). iarc.frhmdb.ca While 2-aminophenol itself can have various sources, its sulfated form is a product of metabolism.

Investigation of Sulfation Pathways and Enzymes in Biological Systems

Sulfation is a crucial phase II metabolic pathway catalyzed by sulfotransferases (SULTs) that transfer a sulfonate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to acceptor molecules, including phenols, alcohols, and amines. uef.fifrontiersin.orgresearchgate.netmdpi.com this compound is a product of the sulfation of 2-aminophenol. iarc.frhmdb.ca Research has investigated the enzymes involved in the sulfation of 2-aminophenol. Studies using recombinant human SULTs have shown that 2-aminophenol is a substrate for SULT1A1, and to a lesser extent, SULT1B1 and SULT1A3. researchgate.net SULT1A1 demonstrated a significantly higher affinity and maximum reaction rate for 2-aminophenol compared to SULT1B1. researchgate.net This suggests that SULT1A1 is a primary enzyme responsible for the sulfation of 2-aminophenol in the human liver. researchgate.net Sulfation pathways are essential for the biotransformation and detoxification of a wide range of endogenous and exogenous compounds. uef.fifrontiersin.orgresearchgate.netmdpi.com

Metabolomic Profiling in Response to Environmental Chemical Exposures

Metabolomic profiling is used to identify biomarkers of physiological responses to environmental exposures. nih.govresearchgate.net this compound has been observed in metabolomic studies investigating the effects of exposure to environmental chemicals. nih.govresearchgate.netsemanticscholar.org For instance, a study on rats exposed to low doses of chemicals found in personal care products, such as diethyl phthalate (B1215562) (DEP), methylparaben (MPB), and triclosan (B1682465) (TCS), identified 2-aminophenol sulfate as a metabolite affected by the exposure. nih.govresearchgate.netsemanticscholar.org Changes in phenol (B47542) sulfonation pathways, which would include the formation of 2-aminophenol sulfate, were observed, particularly in response to DEP exposure. nih.govresearchgate.netsemanticscholar.org This indicates that this compound can be part of the metabolic signature altered by environmental chemical exposures.

Interplay with Gut Microbiota Metabolism and Host Interactions

The gut microbiota plays a significant role in metabolizing various compounds, including dietary components and xenobiotics, influencing the host's metabolome. biorxiv.orgnih.govrsc.org Sulfated metabolites are increasingly recognized as products of host-microbiome co-metabolism. nih.govrsc.org While the direct involvement of gut microbiota in the formation or metabolism of this compound is not explicitly detailed in the provided snippets, related aryl sulfates are known products of this interplay. rsc.org The gut microbiota can influence the availability of substrates for sulfation or possess sulfatase enzymes that can deconjugate sulfated compounds. uef.firesearchgate.net Research into the sulfated metabolome highlights the complex interactions between host and microbial enzymes that transform various compounds, including those that can be sulfated. nih.gov

Biomarker Discovery in Nutritional and Exposure Studies

Metabolomics is a valuable tool for discovering biomarkers of dietary intake and environmental exposures. nih.govlshtm.ac.ukoup.comnih.gov this compound has been identified as a potential biomarker in nutritional studies. nih.govlshtm.ac.ukresearchgate.net For example, an untargeted metabolomics study found increased levels of 2-aminophenol sulfate in plasma after participants consumed a high-fiber diet, suggesting its potential as a marker for dietary fiber intake. nih.govresearchgate.net This highlights its utility in nutritional metabolomics for objectively assessing dietary exposures. nih.govnih.gov In the context of environmental exposures, as mentioned in section 7.3, its altered levels in response to chemical exposure also point to its potential as an exposure biomarker. nih.govresearchgate.netsemanticscholar.org

Functional Analysis of Metabolite Impact on Biological Processes

Understanding the functional impact of metabolites on biological processes is a key aspect of metabolomics research. nih.goversnet.org While the direct functional analysis of this compound's impact is not extensively detailed in the provided information, the broader context of sulfated metabolites and their precursors offers insights. Sulfation can alter the biological activity of compounds, affecting their solubility, transport, and interaction with biological targets. frontiersin.orgmdpi.com The precursor to this compound, 2-aminophenol, is a phenolic compound, and phenolic compounds, including those produced by microbial degradation of dietary components, can have various biological effects, such as influencing lipid metabolism. researchgate.net Research into the functional consequences of sulfation on different molecules is ongoing and is crucial for understanding their roles in health and disease. mdpi.comnih.gov

Emerging Applications in Advanced Materials Science Research

Precursor in Functional Polymer Synthesis

The 2-aminophenol (B121084) structure, present in 2-aminophenolsulfate, is valuable in polymer synthesis, particularly in creating functional polymers with enhanced properties. One notable area of research involves its use in modifying conducting polymers like polyaniline (PANI). 2-aminophenol has been explored for copolymerization with aniline (B41778) to enhance the properties of PANI coatings, such as improving anticorrosion, antifouling, and tribological characteristics acs.org.

In one study, copolymerization of PANI with varying concentrations of 2-aminophenol (ranging from 0.25 to 1 M) was investigated to improve the physical stability and tribological properties of PANI/polyvinyl alcohol (PVA) coatings on 304 stainless steel acs.org. Sulfuric acid was used as a dopant in this process acs.org. The resulting PANI/PVA/2-aminophenol@acrylic (AC) composite coating demonstrated significantly improved corrosion resistance, showing an increase of approximately 100 times compared to the PANI/PVA coating in a 3.5 wt% NaCl solution, as evaluated by electrochemical impedance spectroscopy (EIS) acs.org. Furthermore, the wear rate of the composite coating decreased by about 60% acs.org.

This research highlights the potential of incorporating the 2-aminophenol structure, likely introduced via this compound for practical synthesis, into polymer matrices to develop functional coatings with superior performance characteristics.

Table 1: Performance Comparison of PANI-based Coatings acs.org

| Coating Type | Environment | Corrosion Resistance (EIS) | Wear Rate (Pin-on-Disk) |

| PANI/PVA | 3.5 wt% NaCl | Reference | Reference |

| PANI/PVA/2-aminophenol@AC | 3.5 wt% NaCl | ~100 times higher | ~60% lower |

Role in Nanomaterial Synthesis and Characterization

While direct synthesis of nanomaterials from this compound is not extensively documented in the provided sources, the compound or its parent structure, 2-aminophenol, interacts with nanomaterials and plays a role in their characterization and application. The chemical properties of 2-aminophenol, including its redox behavior, make it relevant in electrochemical applications involving nanomaterials.

Research has utilized 2-aminophenol as an analyte in studies involving electrochemical sensors based on nanomaterials. For instance, an amperometric method for detecting metol (B52040) (N-methyl-p-aminophenol sulfate), a related compound, employed a graphene oxide/cerium niobate (GO/CeNbO4) nanocomposite catalyst researchgate.net. Although this study focuses on a derivative, it illustrates how aminophenol structures interact with advanced nanomaterials like graphene oxide and metal oxide nanoparticles in electrochemical sensing platforms researchgate.net. The GO/CeNbO4 composite modified glassy carbon electrode exhibited superior electrocatalytic activity towards metol detection researchgate.net.

While this example focuses on the detection of a related compound, it underscores the potential for this compound or its derivatives to be involved in the development or application of nanomaterial-based electrochemical systems. The interaction between the functional groups of aminophenols and the unique properties of nanomaterials can be leveraged for sensing, catalytic, or other advanced applications.

Contributions to Advanced Functional Materials Development

The incorporation of the 2-aminophenol moiety, potentially through this compound, contributes to the development of advanced functional materials by imparting specific chemical and physical properties. As seen in the case of polymer coatings, its inclusion can lead to materials with enhanced protective qualities like improved corrosion resistance acs.org.

Beyond protective coatings, the reactivity of 2-aminophenol allows for its use as a building block or modifier in creating materials with tailored functionalities. Its ability to undergo oxidation reactions, for example, can be relevant in the design of materials for catalysis or sensing imist.ma. The presence of both amine and hydroxyl groups provides sites for chemical modification and cross-linking, enabling the design of complex material architectures.

While the provided information specifically highlights polymer modification for enhanced durability and protection acs.org, the fundamental chemical characteristics of this compound suggest broader potential in developing other functional materials. This could include materials with electrochemical activity, selective binding properties, or tunable surface characteristics, depending on how the 2-aminophenol structure is integrated into the material matrix. Further research is likely to uncover more diverse applications in this domain.

Q & A

Q. What are the recommended methods for synthesizing high-purity 2-Aminophenolsulfate, and how can researchers verify its chemical identity?

- Methodological Answer : Synthesis typically involves sulfation of 2-aminophenol under controlled acidic conditions. To ensure purity ≥99%, use recrystallization in ethanol-water mixtures and confirm via HPLC (High-Performance Liquid Chromatography) with a C18 column, as described in reagent testing protocols . Characterization should include:

- FT-IR : Confirm sulfate ester peaks at 1250–1300 cm⁻¹ and 1050–1100 cm⁻¹.

- NMR : Compare ¹H and ¹³C spectra to reference libraries (e.g., Sigma-Aldrich’s spectral database).

- Elemental Analysis : Validate sulfur content against theoretical values (e.g., C₆H₇NO₄S requires 14.3% sulfur).

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- Thermal Stress : Store samples at 40°C, 60°C, and 80°C for 4–12 weeks; monitor degradation via UV-Vis spectroscopy at λ = 270 nm .

- Hydrolytic Stability : Expose to pH 2, 7, and 12 buffers at 25°C; quantify sulfate release via ion chromatography .

- Light Sensitivity : Use ICH Q1B guidelines with UV/visible light exposure; track photodegradation products using LC-MS .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Optimize sample preparation with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Analytical options include:

- HPLC-UV : Use a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (70:30) with detection at 254 nm .

- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode; monitor m/z transitions (e.g., parent ion m/z 188 → fragment m/z 97) .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥0.99), recovery (90–110%), and LOQ (≤1 µg/mL) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct a meta-analysis with the following steps:

Data Harmonization : Normalize activity metrics (e.g., IC₅₀, EC₅₀) across studies using standardized units.

Confounding Factor Analysis : Adjust for variables like solvent choice (DMSO vs. water) or cell line variability .

In Silico Modeling : Use molecular docking to compare binding affinities across reported targets (e.g., kinases vs. GPCRs) .

- Example: Discrepancies in cytotoxicity may arise from impurity profiles; re-test samples with HPLC-purity ≥98% .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Combine in vitro and in vivo approaches:

- Hepatic Microsomes : Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation products) .

- Sulfotransferase Inhibition : Use PAPS (3'-phosphoadenosine-5'-phosphosulfate) inhibitors to confirm sulfate conjugation .

- Radiolabeled Tracers : Synthesize ³⁵S-labeled this compound; track excretion routes via scintillation counting .

Q. How can researchers design experiments to resolve conflicting data on the compound’s reactivity under oxidative conditions?

- Methodological Answer : Implement a factorial design with controlled variables:

- Oxidants : Test H₂O₂, O₃, and Fenton’s reagent at varying concentrations.

- Kinetic Monitoring : Use stopped-flow spectroscopy to capture transient intermediates (e.g., quinone-imine species) .

- Computational Validation : Perform DFT calculations to predict oxidation potentials and compare with experimental cyclic voltammetry data .

- Note: Contradictions may arise from trace metal impurities; include EDTA in buffers to chelate metal ions .

Methodological Notes

- Data Integrity : For spectral data, adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo .

- Ethical Compliance : When referencing human cell lines, confirm IRB approval and cite protocols from .

- Contradiction Management : Apply ’s framework for class-based extrapolation (e.g., comparing this compound to aryl sulfates) and ’s qualitative iteration for hypothesis refinement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products